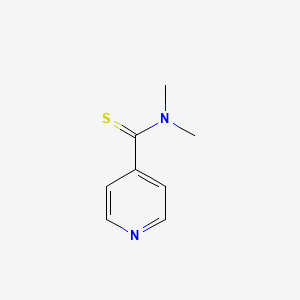

N,N-dimethyl-4-pyridinecarbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-dimethyl-4-pyridinecarbothioamide, with the chemical formula C8H10N2S, is a compound that belongs to the class of pyridine derivatives4-pyridinecarbothioamide, N,N-dimethyl . The molecular weight of this compound is approximately 166.246 g/mol .

Méthodes De Préparation

Synthetic Routes:: The synthetic preparation of N,N-dimethyl-4-pyridinecarbothioamide involves the reaction of 4-pyridinecarbothioamide with dimethylamine. The reaction proceeds as follows:

4-pyridinecarbothioamide+Dimethylamine→this compound

Reaction Conditions:: The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures. Solvents like ethanol or methanol are commonly used.

Industrial Production:: While there is limited information available on large-scale industrial production, this compound is primarily synthesized in research laboratories for specific applications.

Analyse Des Réactions Chimiques

Reactivity:: N,N-dimethyl-4-pyridinecarbothioamide can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxide or sulfone derivatives.

Substitution: The nitrogen atom can be substituted with other functional groups.

Reduction: Reduction of the carbonyl group may yield the corresponding amine.

Oxidation: Oxidizing agents like hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).

Substitution: Alkyl halides or acyl chlorides.

Reduction: Reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

Major Products:: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield the sulfoxide or sulfone derivatives, while substitution can lead to N-alkylated or N-acylated products.

Applications De Recherche Scientifique

N,N-dimethyl-4-pyridinecarbothioamide finds applications in various scientific fields:

Chemistry: Used as a building block for the synthesis of other compounds.

Biology: Investigated for its potential biological activities.

Medicine: Studied for its pharmacological properties.

Industry: Limited industrial applications, but its unique structure may inspire further research.

Mécanisme D'action

The exact mechanism of action for N,N-dimethyl-4-pyridinecarbothioamide remains an area of ongoing research. It may interact with specific molecular targets or pathways, but further studies are needed to elucidate its mode of action.

Comparaison Avec Des Composés Similaires

While N,N-dimethyl-4-pyridinecarbothioamide is relatively unique due to its specific substitution pattern, it shares similarities with other pyridine derivatives. Some similar compounds include:

- 4-Pyridinecarbothioamide

- N,N-dimethylpyridine

- N,N-dimethylthioacetamide

Activité Biologique

N,N-Dimethyl-4-pyridinecarbothioamide (DMPC) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

- CAS Number : 51444-32-7

- Molecular Formula : C8H10N2S

- Molecular Weight : 166.25 g/mol

- IUPAC Name : N,N-dimethylpyridine-4-carbothioamide

- Canonical SMILES : CN(C)C(=S)C1=CC=NC=C1

Synthesis

DMPC is synthesized through the reaction of 4-pyridinecarbothioamide with dimethylamine under mild conditions, typically using solvents like ethanol or methanol. The synthesis pathway can be summarized as follows:

Biological Activity Overview

DMPC has been investigated for a variety of biological activities, including:

- Antimicrobial Activity : Research indicates that DMPC exhibits antibacterial and antifungal properties, making it a candidate for further development in treating infections.

- Anticancer Potential : Preliminary studies suggest that DMPC may inhibit the growth of certain cancer cell lines, although specific mechanisms are still under investigation.

- Urease Inhibition : A study highlighted DMPC's potential as a urease inhibitor, with significant implications for treating related diseases.

Antimicrobial Activity

DMPC has shown promising results against various bacterial strains. For instance, one study reported an IC50 value of 18.93 µM against urease, indicating its potential as an antimicrobial agent .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| DMPC | 18.93 | Urease Inhibition |

Anticancer Activity

In vitro studies have demonstrated that DMPC can induce cytotoxic effects on cancer cell lines. For example, in tests against HeLa and U251 cell lines, DMPC exhibited significant cytotoxicity, comparable to standard anticancer drugs like cisplatin .

The exact mechanism of action for DMPC remains to be fully elucidated. However, it is hypothesized that DMPC may interact with specific molecular targets involved in cellular signaling pathways or enzyme activity. Further studies are required to clarify these interactions.

Case Studies and Experimental Data

- Case Study on Urease Inhibition :

- Cytotoxicity Studies :

Propriétés

Numéro CAS |

51444-32-7 |

|---|---|

Formule moléculaire |

C8H10N2S |

Poids moléculaire |

166.25 g/mol |

Nom IUPAC |

N,N-dimethylpyridine-4-carbothioamide |

InChI |

InChI=1S/C8H10N2S/c1-10(2)8(11)7-3-5-9-6-4-7/h3-6H,1-2H3 |

Clé InChI |

LEBCQJONSADYHM-UHFFFAOYSA-N |

SMILES canonique |

CN(C)C(=S)C1=CC=NC=C1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.